N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core substituted with a 4-(trifluoromethyl)-1,3-benzothiazol-2-yl moiety and a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N4OS/c21-14-6-4-13(5-7-14)12-25-18(29)27-8-10-28(11-9-27)19-26-17-15(20(22,23)24)2-1-3-16(17)30-19/h1-7H,8-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPXSXIMXFJMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the piperazine and fluorophenyl groups. Common synthetic routes may involve:
Formation of Benzothiazole Ring: This step often involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of Fluorophenyl and Trifluoromethyl Groups: These groups can be added using various fluorination techniques, such as radical trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins, while the benzothiazole ring may interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine-carboxamide and benzothiazole derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects:
Core Piperazine-Carboxamide Derivatives
Key Observations :
- The 4-fluorophenyl group (as in A3) is associated with moderate melting points (~197°C) and high yields (57.3%), likely due to its electron-withdrawing nature stabilizing crystalline packing .
- Trifluoromethyl substituents (A15, A26) increase melting points (~200°C) and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting agents .
- The benzothiazole moiety in the target compound (vs. quinazolinone in A3/A15) may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs) due to its planar, rigid structure .
Benzothiazole-Containing Analogs
Key Observations :
- Benzothiazole derivatives (e.g., 6408-0035) are frequently explored in oncology due to their ability to intercalate DNA or inhibit topoisomerases .
- The piperazine-acetamide linker in BZ-IV demonstrates improved solubility compared to carboxamide-linked analogs, suggesting structural flexibility for optimizing pharmacokinetics .
Substituent Effects on Physicochemical and Pharmacological Properties
- Fluorine Substituents :
- Trifluoromethyl Groups :
- Benzothiazole vs. Quinazolinone derivatives (A3, A15) exhibit higher melting points due to intramolecular hydrogen bonding .
Biological Activity
N-[(4-fluorophenyl)methyl]-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H18F4N2S, with a molecular weight of 392.42 g/mol. The compound features a piperazine core substituted with a fluorophenyl group and a trifluoromethyl-benzothiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds derived from piperazine and benzothiazole. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar trifluoromethyl groups have been evaluated for their efficacy against Mycobacterium tuberculosis. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra . This suggests that this compound may also possess similar antimicrobial properties.
The biological activity of this compound is likely related to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that related compounds can activate apoptotic pathways in cancer cells, leading to increased cell death.
- Antimicrobial Mechanisms : The presence of the trifluoromethyl group may enhance membrane permeability or interfere with bacterial metabolism.
Case Study 1: Anticancer Evaluation
A recent investigation into related piperazine derivatives revealed promising results in vitro against various cancer cell lines. The study highlighted that modifications in the benzothiazole moiety significantly influenced the anticancer activity, with some derivatives showing enhanced potency compared to established chemotherapeutics .
Case Study 2: Antimycobacterial Activity
In another study focused on tuberculosis treatment, a series of substituted piperazine derivatives were synthesized and screened for their activity against M. tuberculosis. The findings indicated that certain modifications led to improved efficacy, suggesting that this compound could be further explored as a candidate for developing new antimycobacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
